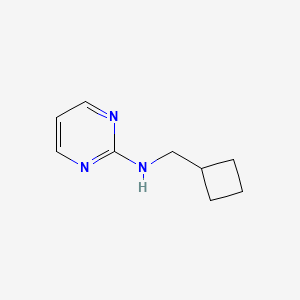![molecular formula C13H15ClFNO4 B7540884 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid (CFM-4) is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a member of the butyric acid family and is closely related to the well-known drug, valproic acid. CFM-4 is a promising compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various diseases and conditions.
Wirkmechanismus
The exact mechanism of action of 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid is not fully understood, but it is thought to work through various pathways in the body. It has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and can contribute to the development of cancer and other diseases. This compound also activates the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in various models of inflammation, and protect against oxidative stress in models of neurodegenerative diseases. This compound has also been shown to increase the expression of genes involved in lipid metabolism and reduce the expression of genes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers studying various diseases and conditions. However, the limitations of this compound include its potential toxicity and lack of specificity for certain pathways in the body.
Zukünftige Richtungen
There are several future directions for research on 4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid. One potential area of research is the development of more specific analogs of this compound that target specific pathways in the body. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.
Synthesemethoden
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid can be synthesized through a multi-step process starting with the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with methylamine and butyric anhydride to produce this compound. The final product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have antiproliferative effects on cancer cells, anti-inflammatory effects in various models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. This compound has also been shown to have potential in treating epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
4-[[2-(2-chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4/c1-16(6-2-3-13(18)19)12(17)8-20-11-5-4-9(15)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURXRPPQHFSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)COC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)


![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)